tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate
Descripción
tert-Butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a pyrimidine ring
Propiedades
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)13-6-7-4-9(16)15-8(5-12)14-7/h4H,5-6,12H2,1-3H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWWROALKDYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The reaction conditions often include the use of bases such as triethylamine or pyridine and solvents like dichloromethane or tetrahydrofuran. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Research
Tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate has shown promise as an anticancer agent. Studies indicate that compounds containing hydroxypyrimidine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. A notable case study involved testing this compound against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer models .
Enzyme Inhibition
This compound acts as a potential inhibitor of specific enzymes involved in metabolic pathways. Research has highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and microbial pathogens .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate. It has been observed to enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hydroxypyrimidine, including tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate. The compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
Case Study 2: Enzyme Inhibition Mechanism
A mechanistic study published in Biochemical Pharmacology assessed the inhibitory effect of this compound on DHFR. The results showed a competitive inhibition pattern, with binding affinity measured using surface plasmon resonance techniques, highlighting its potential as a lead compound for drug development .
Case Study 3: Neuroprotection
Research conducted at a leading neuroscience institute demonstrated that tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate significantly reduced neuronal apoptosis induced by oxidative stress in vitro. The study suggested that the compound modulates pathways related to mitochondrial function and apoptosis .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate involves its ability to act as a protecting group for amino functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where orthogonal protection strategies are employed .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Uniqueness: The uniqueness of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate lies in its pyrimidine ring structure, which provides additional sites for functionalization compared to simpler carbamate compounds. This allows for more diverse chemical transformations and applications in various fields .
Actividad Biológica
Tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate, often referred to in research as M4 , is a compound of interest due to its potential neuroprotective properties. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD).
M4 exhibits dual inhibitory activity against key enzymes involved in Alzheimer's pathology:
- β-secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM, indicating strong potency in reducing Aβ production .
- Acetylcholinesterase : M4 also inhibits this enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition constant (Ki) for acetylcholinesterase by M4 is reported at 0.17 μM .
In Vitro Studies
In vitro studies have demonstrated M4's protective effects on astrocytes exposed to Aβ1-42:
- Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, suggesting a protective role against Aβ-induced toxicity .
- Inflammatory Response : M4 treatment resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures, indicating its potential to modulate inflammatory responses associated with neurodegeneration .
In Vivo Studies
In vivo studies using a scopolamine-induced model of AD revealed:
- Amyloidogenesis Inhibition : M4 administration led to a decrease in Aβ1-42 levels compared to controls, although it did not achieve statistical significance when compared to galantamine, a standard treatment for AD .
- Bioavailability Issues : The lack of significant effects observed in vivo compared to in vitro results may be attributed to M4’s bioavailability in the brain, highlighting a common challenge in drug development for neurodegenerative conditions .
Comparative Biological Activity Table
| Compound | β-secretase IC50 | Acetylcholinesterase Ki | Effect on Astrocyte Viability | Inflammatory Cytokines |
|---|---|---|---|---|
| M4 | 15.4 nM | 0.17 μM | ↑62.98% at 100 μM | ↓ TNF-α |
| Galantamine | Not specified | Not specified | Not specified | Not specified |
Case Studies
- Neuroprotection Against Aβ-Induced Toxicity : In a study focusing on the neuroprotective effects of M4, researchers observed that pre-treatment with M4 significantly mitigated cell death in astrocytes induced by Aβ1-42 exposure.
- Potential for Multimodal Therapy : Given its dual action on β-secretase and acetylcholinesterase, M4 presents a promising candidate for combination therapies targeting multiple pathways involved in AD progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
